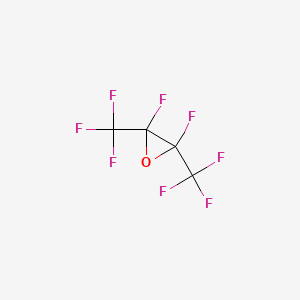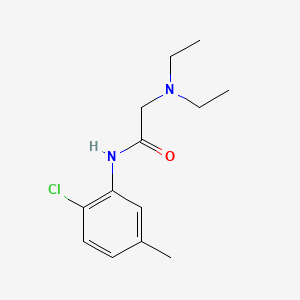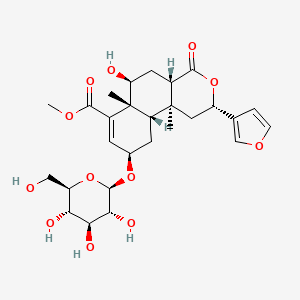
Tinosporoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tinosporoside A is a chemical compound classified as a clerodane diterpenoid. It was first isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential pharmacological activities, particularly its anti-hyperglycemic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tinosporoside A involves the extraction from the vines of Tinospora crispa. The process typically includes extensive spectroscopic analysis to establish the structure of the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most research relies on natural extraction methods.
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents and chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Tinosporoside A, like other clerodane diterpenoids, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Applications De Recherche Scientifique
Tinosporoside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of clerodane diterpenoids and their chemical properties.
Industry: While industrial applications are limited, its pharmacological properties make it a compound of interest for pharmaceutical development.
Mécanisme D'action
Tinosporoside A exerts its effects by enhancing glucose uptake in skeletal muscle cells. This is mediated through the activation of phosphoinositide 3-kinases (PI3Ks) and 5’ AMP-activated protein kinase (AMPK) signaling pathways . The compound increases the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cells .
Comparaison Avec Des Composés Similaires
Tinosporoside A is unique among clerodane diterpenoids due to its specific structure and pharmacological properties. Similar compounds include:
Columbin: Another clerodane diterpenoid with similar anti-hyperglycemic properties.
Palmarin: Known for its medicinal properties, including anti-inflammatory effects.
Chasmanthin: Another diterpenoid with potential pharmacological activities.
This compound stands out due to its specific mechanism of action in enhancing glucose uptake, making it a promising candidate for diabetes research and treatment.
Propriétés
Formule moléculaire |
C27H36O12 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)38-24(34)14(26)8-19(29)27(2)15(23(33)35-3)6-13(7-18(26)27)37-25-22(32)21(31)20(30)17(10-28)39-25/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 |
Clé InChI |
RLDBFEYEGMFZOM-RPAZSMEJSA-N |
SMILES isomérique |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C5=COC=C5 |
SMILES canonique |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


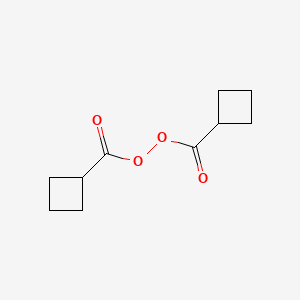

![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
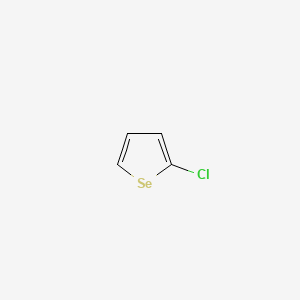
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
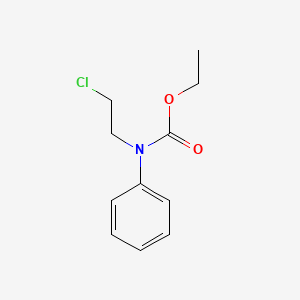

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

